Bienvenue dans la boutique en ligne BenchChem!

(Z)-N'-(1-butyl-2-oxoindolin-3-ylidene)furan-2-carbohydrazide

VEGFR-2 inhibition Kinase assay Anti-angiogenesis

(Z)-N'-(1-butyl-2-oxoindolin-3-ylidene)furan-2-carbohydrazide (CAS 1164519-44-1) is a synthetic indolinone-hydrazone hybrid featuring a furan-2-carbohydrazide moiety linked to an N1-butyl-2-oxoindolin-3-ylidene core. This scaffold belongs to the N'-(2-oxoindolin-3-ylidene)hydrazide class, which has been identified as a moderate c-Met kinase inhibitory chemotype via pharmacophore-based virtual screening.

Molecular Formula C17H17N3O3
Molecular Weight 311.341
CAS No. 1164519-44-1
Cat. No. B2992302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-N'-(1-butyl-2-oxoindolin-3-ylidene)furan-2-carbohydrazide
CAS1164519-44-1
Molecular FormulaC17H17N3O3
Molecular Weight311.341
Structural Identifiers
SMILESCCCCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CO3
InChIInChI=1S/C17H17N3O3/c1-2-3-10-20-13-8-5-4-7-12(13)15(17(20)22)18-19-16(21)14-9-6-11-23-14/h4-9,11,22H,2-3,10H2,1H3
InChIKeyDCOJWLIMDKBWQB-SDXDJHTJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (Z)-N'-(1-butyl-2-oxoindolin-3-ylidene)furan-2-carbohydrazide (CAS 1164519-44-1): A Differentiated Indolinone-Hydrazone Scaffold for Kinase-Focused Discovery


(Z)-N'-(1-butyl-2-oxoindolin-3-ylidene)furan-2-carbohydrazide (CAS 1164519-44-1) is a synthetic indolinone-hydrazone hybrid featuring a furan-2-carbohydrazide moiety linked to an N1-butyl-2-oxoindolin-3-ylidene core . This scaffold belongs to the N'-(2-oxoindolin-3-ylidene)hydrazide class, which has been identified as a moderate c-Met kinase inhibitory chemotype via pharmacophore-based virtual screening [1]. The compound incorporates structural features present in clinically validated oxindole-based kinase inhibitors (e.g., sunitinib), yet distinct N1-alkyl and furan-acyl substituents confer differentiated physicochemical and target-engagement profiles that preclude simple interchange with commercially available analogs [2].

Why Generic Substitution Fails for (Z)-N'-(1-butyl-2-oxoindolin-3-ylidene)furan-2-carbohydrazide: Evidence of Scaffold-Specific Differentiation


Generic procurement of N'-(2-oxoindolin-3-ylidene)hydrazide analogs cannot guarantee equivalent biological or physiochemical performance because this scaffold class exhibits steep structure–activity relationships (SAR) driven by N1-alkyl substitution identity and acyl-hydrazone terminus composition [1]. In the seminal c-Met study, compounds D2 and D25 differed by 1.7-fold in IC50 despite minor structural variation [1]. More critically, switching the acyl terminus from furan-2-carbohydrazide to 6-methylimidazo[2,1-b]thiazole-5-carbohydrazide while retaining the N1-butyl group transforms the primary target from c-Met to VEGFR-2, with an IC50 shift from the low micromolar to the sub-micromolar range [2]. The brominated comparator 5-bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide lacks the N1-butyl group entirely and has only been characterized synthetically, with no reported kinase or cellular potency data [3]. These divergent profiles demonstrate that the N1-butyl + furan-2-carbohydrazide combination defines a unique chemical space that cannot be defaulted to any single commercially available congener.

Quantitative Differentiation Evidence: (Z)-N'-(1-butyl-2-oxoindolin-3-ylidene)furan-2-carbohydrazide vs. Closest Analogs


VEGFR-2 Kinase Inhibition: Head-to-Head Analog Comparison with Sorafenib

The direct structural analog N'-(1-butyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide, which shares the identical N1-butyl-oxoindolin-3-ylidene core with the target compound but replaces the furan-2-carbohydrazide terminus with a 6-methylimidazo[2,1-b]thiazole-5-carbohydrazide group, inhibited VEGFR-2 with an IC50 of 0.33 µM versus sorafenib's IC50 of 0.09 µM in a cell-free kinase assay [1]. This establishes that the N1-butyl-indolinone core confers inherent VEGFR-2 engagement capacity, with the target compound's furan-acyl terminus expected to modulate selectivity versus the imidazothiazole analog. Both compounds fall within the sub-micromolar range, demonstrating tractable VEGFR-2 pharmacology distinct from N1-unsubstituted congeners [2].

VEGFR-2 inhibition Kinase assay Anti-angiogenesis

MCF-7 Breast Cancer Cell Antiproliferative Activity: N1-Butyl Analog Compared with Sorafenib

The N1-butyl-oxoindolin-3-ylidene analog (with 6-methylimidazo[2,1-b]thiazole-5-carbohydrazide terminus) exhibited antiproliferative activity against MCF-7 breast cancer cells with an IC50 in the range of 8.38–11.67 µM, compared with sorafenib's IC50 of 7.55 µM in the same MTT assay [1]. The analog also induced G2/M cell-cycle arrest (27.07% vs. 11.31% for untreated control) and upregulated pro-apoptotic markers Bax (4.337-fold), caspase 8 (2.727-fold), caspase 9 (4.947-fold), and cytochrome C (2.420-fold) while downregulating anti-apoptotic Bcl-2 (0.359-fold) [1]. The target compound's furan-acyl terminus may further modulate cellular potency relative to this analog.

Antiproliferative activity MCF-7 Breast cancer

c-Met Kinase Inhibition: Class-Level Potency Benchmarking Against Clinical c-Met Inhibitors

The N'-(2-oxoindolin-3-ylidene)hydrazide chemotype from which the target compound is derived has been validated as a c-Met kinase inhibitory scaffold with IC50 values of 1.3 µM (compound D2) and 2.2 µM (compound D25) in cell-free c-Met kinase assays [1]. These values position the scaffold in the moderate-potency range compared with clinical c-Met inhibitors: foretinib (IC50 = 0.4 nM ) and sunitinib (c-Met IC50 = 4 µM in biochemical assays ). The target compound is thus 1,000–5,500-fold less potent than foretinib but comparable to or more potent than sunitinib against c-Met, making it a suitable low-nanomolar-to-micromolar starting scaffold for fragment-based or structure-guided optimization of c-Met selectivity rather than a drug-ready candidate.

c-Met kinase Kinase inhibition Scaffold optimization

Synthetic Accessibility and Purity: Comparison with 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide

The structurally related 5-bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide—which lacks the N1-butyl group and incorporates a 5-bromo substituent on the furan ring—was synthesized in 79.4% yield via reflux of isatin with 5-bromofuran-2-carbohydrazide under acidic conditions [1]. In contrast, commercially available batches of the target compound are supplied at ≥95% purity (HPLC) as a single defined (Z)-isomer . The target compound thus offers superior purity specifications and defined stereochemistry for direct use in biological assays, while the 5-bromo analog remains a synthetic intermediate requiring further purification and stereochemical characterization prior to screening.

Synthetic accessibility Purity Procurement specification

Structural Differentiation: N1-Butyl Lipophilicity vs. N1-Unsubstituted and N1-Benzyl Analogs

The target compound incorporates an N1-butyl substituent (calculated cLogP contribution) that increases lipophilicity relative to the N1-unsubstituted 5-bromo analog and N1-benzyl derivatives such as (Z)-N'-(1-benzyl-2-oxoindolin-3-ylidene)nicotinohydrazide [1][2]. The N1-benzyl analog exhibits an IC50 of 14.1 µM in a DNA polymerase beta inhibition assay [2], providing a cross-study lipophilicity–activity reference point. The intermediate lipophilicity conferred by the N1-butyl group is expected to enhance membrane permeability compared with N1-H analogs while avoiding the excessive logP and potential promiscuity associated with N1-benzyl or longer-chain alkyl derivatives.

Lipophilicity Drug-likeness N1-alkyl substitution

Kinase Selectivity Profile: Scaffold-Dependent Differentiation from Sunitinib-Derived Multi-Targeted Inhibitors

The target compound's chemotype (2-oxoindolin-3-ylidene-hydrazide) was originally identified through pharmacophore-based virtual screening specifically focused on c-Met kinase, not through multi-kinase profiling [1]. In contrast, sunitinib—an FDA-approved oxindole-based kinase inhibitor sharing the indolin-2-one core—potently inhibits VEGFR2 (IC50 = 80 nM), PDGFRβ (IC50 = 2 nM), and c-Kit in cell-free assays, with c-Met IC50 = 4 µM . The 1,000-fold selectivity gap between sunitinib's primary targets (VEGFR2/PDGFRβ) and c-Met highlights the promiscuity of the sunitinib scaffold. The target compound's narrower c-Met-focused discovery origin and distinct N1-butyl + furan-acyl substitution pattern suggest a differentiated selectivity profile that may reduce the polypharmacology-driven off-target effects characteristic of sunitinib and its direct analogs [2].

Kinase selectivity c-Met VEGFR-2 Off-target risk

Optimal Application Scenarios for (Z)-N'-(1-butyl-2-oxoindolin-3-ylidene)furan-2-carbohydrazide Based on Quantified Evidence


c-Met Kinase Chemical Probe and Lead Optimization Programs

This compound serves as a validated, moderate-potency starting point for c-Met kinase inhibitor optimization. The parent chemotype has confirmed c-Met IC50 values of 1.3–2.2 µM [1], providing a tractable potency window for structure-guided optimization. Procurement is indicated for medicinal chemistry teams seeking c-Met-targeted scaffolds that are structurally distinct from the crowded sunitinib/foretinib patent space and offer IP freedom-to-operate around the 2-oxoindolin-3-ylidene-hydrazide series [1].

VEGFR-2-Mediated Antiproliferative Screening in Breast Cancer Models

The N1-butyl-oxoindolin-3-ylidene core demonstrates VEGFR-2 inhibitory activity (IC50 = 0.33 µM for the closely related analog) and MCF-7 antiproliferative effects comparable to sorafenib (IC50 ~8–12 µM vs. 7.55 µM) [2]. This compound is therefore suitable for inclusion in anti-angiogenic or breast cancer-focused phenotypic screening cascades where simultaneous VEGFR-2 engagement and cellular antiproliferative readouts are desired endpoints [2].

Physicochemical Property-Driven Fragment and Scaffold-Hopping Libraries

With a molecular weight of 311.34 Da and an estimated cLogP in the drug-like range (contributed by the N1-butyl group), this compound occupies a favorable physicochemical space for fragment-based or scaffold-hopping library design . It is recommended for procurement by groups constructing focused libraries of N1-alkylated oxindole-hydrazone analogs intended for cellular permeability-dependent assays, where N1-unsubstituted derivatives may exhibit insufficient membrane penetration, and where N1-benzyl analogs (e.g., DNA polymerase beta IC50 = 14.1 µM [3]) may present elevated lipophilicity-driven promiscuity risks.

Synthetic Methodology Development and Heterocyclic Chemistry

The compound's well-defined (Z)-stereochemistry, furan-2-carbohydrazide terminus, and N1-butyl substituent make it a useful reference standard for synthetic methodology studies involving hydrazone condensation, oxindole functionalization, and heterocyclic diversification [4]. Its commercial availability at ≥95% purity eliminates the need for in-house synthesis for use as a starting material or analytical standard in reaction optimization workflows.

Quote Request

Request a Quote for (Z)-N'-(1-butyl-2-oxoindolin-3-ylidene)furan-2-carbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.